5,8-Dichloro-7-nitroisoquinoline

Process Chemistry Scale-up Anticonvulsant Synthesis

Reproducing the SB-406725A anticonvulsant synthesis demands the exact 5,8-dichloro-7-nitro regioisomer-generic nitroisoquinolines yield inactive analogs. This intermediate was validated in a pilot-plant campaign delivering ~30 kg of API. • Defined 5,8-Cl₂-7-NO₂ regiochemistry essential for downstream pharmacophore • Direct precursor to 7-amino-tetrahydroisoquinoline for amide/sulfonamide library synthesis • Model substrate for chemoselective nitro reduction tolerating aryl chlorides

Molecular Formula C9H4Cl2N2O2
Molecular Weight 243.04 g/mol
CAS No. 1198775-29-9
Cat. No. B1391671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dichloro-7-nitroisoquinoline
CAS1198775-29-9
Molecular FormulaC9H4Cl2N2O2
Molecular Weight243.04 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C9H4Cl2N2O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h1-4H
InChIKeyNEWSYZKPVVHRRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 5,8-Dichloro-7-nitroisoquinoline (CAS 1198775-29-9): A Validated Key Intermediate for Scaled Anticonvulsant Synthesis


5,8-Dichloro-7-nitroisoquinoline is a polysubstituted isoquinoline heterocycle characterized by a specific 5,8-dichloro-7-nitro substitution pattern on the carbocyclic ring. Its primary demonstrated utility is as a key synthetic intermediate in the manufacture of the novel anticonvulsant drug candidate SB-406725A [1]. This role is documented in a peer-reviewed process chemistry publication detailing a scalable, pilot-plant-validated route, distinguishing it from generic nitroisoquinoline building blocks [1].

Why a Generic 7-Nitroisoquinoline Cannot Substitute for the 5,8-Dichloro-7-nitro Regioisomer


The value of 5,8-Dichloro-7-nitroisoquinoline is predicated on its precisely defined regiochemistry. The chlorine atoms at the 5- and 8-positions are not inert spectators; they are required in the downstream pharmacophore of the target drug molecule SB-406725A and likely influence the electronic character of the ring during the critical nitro-group reduction and subsequent amide coupling steps [1]. Substituting a generic 7-nitroisoquinoline or an alternative dichloro isomer (e.g., 5,7-dichloro-8-nitroisoquinoline) would inherently yield a different final compound with unvalidated and potentially absent anticonvulsant activity, making this specific regioisomer a non-negotiable procurement requirement for this established synthetic route [1]. The pilot-plant synthesis directly specifies this intermediate, precluding casual analog replacement.

Quantitative Differentiation Guide for 5,8-Dichloro-7-nitroisoquinoline (CAS 1198775-29-9) Procurement


Validated Scalability: Pilot-Plant Manufacture of Drug Substance via This Intermediate

5,8-Dichloro-7-nitroisoquinoline is the designated nitroisoquinoline intermediate (compound 12) in the published manufacturing route to SB-406725A. This specific synthetic sequence has been demonstrated on a pilot-plant scale to produce 30 kg of the final drug substance SB-406725A, a scale of validation not reported for other nitroisoquinoline intermediates [1]. The synthesis uses this compound as the direct precursor to the tetrahydroisoquinoline core, demonstrating its stability and suitability for large-scale hydrogenation under pressure [1].

Process Chemistry Scale-up Anticonvulsant Synthesis

Defined Role as Direct Precursor to a Bioactive Pharmacophore Core

The compound's primary differentiator is its established role as the immediate precursor to 5,8-dichloro-1,2,3,4-tetrahydro-7-isoquinolinamine, which forms the core scaffold of the anticonvulsant SB-406725A [1]. This tetrahydroisoquinoline core, bearing the specific 5,8-dichloro substitution, is known to be a pharmacophore in this chemical series. In contrast, the corresponding 7,8-dichloro isomer is a known PNMT inhibitor, indicating that the substitution pattern uniquely directs biological activity [2]. The 5,8-dichloro-7-nitro substitution is thus critical for accessing the anticonvulsant chemotype.

Medicinal Chemistry Intermediate Anticonvulsant

Commercial Availability with Defined Purity for Research and Further Manufacturing

The compound is commercially available with a certified purity of ≥98% (HPLC) for research and further manufacturing use, as specified by reputable vendors . This level of quality, with a defined MDL number (MFCD16622792) and analytical specifications (molecular weight 243.05 g/mol, formula C9H4Cl2N2O2), provides a reliable starting point for chemical development and is a prerequisite for use in a cGMP intermediate supply chain [REFS-3, REFS-4]. The availability of a high-purity, analytically characterized starting material reduces the burden of in-house purification and characterization, unlike custom-synthesized or poorly characterized alternatives.

Procurement Quality Control Synthetic Intermediate

Validated Application Scenarios for 5,8-Dichloro-7-nitroisoquinoline (CAS 1198775-29-9)


Scalable Synthesis of the Anticonvulsant Drug Candidate SB-406725A

This is the primary validated application. The compound serves as the key intermediate that undergoes catalytic hydrogenation to form the tetrahydroisoquinoline core of SB-406725A. The process has been demonstrated on a pilot-plant scale to deliver 30 kg of the final API, de-risking its use in larger-scale campaigns [1]. Procurement of this specific nitroisoquinoline is essential for replicating the published route.

Structure-Activity Relationship (SAR) Studies on 5,8-Dichloro-Tetrahydroisoquinoline Pharmacophores

Researchers investigating the anticonvulsant pharmacology or other biological activities of the 5,8-dichloro-tetrahydroisoquinoline scaffold can use this compound as a direct precursor to the 7-amino intermediate. This enables the generation of diverse libraries of amide, sulfonamide, or urea derivatives at the 7-position, which would be inaccessible if starting from a different regioisomer [1].

Process Chemistry Research on Selective Nitroarene Reduction

The compound's structure, featuring a nitro group flanked by two chlorine atoms, presents a specific electronic and steric environment for studying chemoselective reduction. This can serve as a model substrate for developing new catalytic hydrogenation or transfer hydrogenation methods that must tolerate aryl chlorides, a common challenge in pharmaceutical intermediate synthesis [1].

Differentiation from PNMT-Focused Tetrahydroisoquinoline Programs

For groups studying PNMT inhibition, the 7,8-dichloro-tetrahydroisoquinoline scaffold is standard [2]. By procuring the 5,8-dichloro-7-nitroisoquinoline instead, researchers explicitly pivot their program away from PNMT and toward anticonvulsant or other underexplored biological space defined by the 5,8-dichloro substitution pattern, as evidenced by the SB-406725A lead series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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